

Spectroscopic Profile of 4-Methoxy-2(1H)-pyridinone: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Methoxy-2(1H)-pyridinone**. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document details available mass spectrometry data and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of analogous structures. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided.

Core Spectroscopic Data

The spectroscopic data for **4-Methoxy-2(1H)-pyridinone** is summarized in the following tables. It is important to note that while mass spectrometry data is experimentally confirmed, the NMR and IR data are predicted based on established principles of spectroscopy and data from structurally related compounds, due to the limited availability of published experimental spectra for this specific molecule.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of **4-Methoxy-2(1H)-pyridinone**. The experimentally determined mass-to-charge ratio from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is consistent with the protonated molecule.

Parameter	Value
Molecular Formula	C ₆ H ₇ NO ₂
Molecular Weight	125.13 g/mol
Ionization Mode	ESI Positive
Observed m/z	126.0 [M+H] ⁺ [1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of **4-Methoxy-2(1H)-pyridinone** in deuteriochloroform would exhibit distinct signals corresponding to the methoxy group proton and the three protons on the pyridinone ring. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	d	1H	H-6
~ 6.1 - 6.3	dd	1H	H-5
~ 5.9 - 6.1	d	1H	H-3
~ 3.8	s	3H	-OCH ₃

d: doublet, dd: doublet of doublets, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum would show six distinct carbon signals. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridinone ring.

Chemical Shift (δ , ppm)	Assignment
~ 165	C-2 (C=O)
~ 160	C-4 (-O-CH ₃)
~ 140	C-6
~ 105	C-5
~ 95	C-3
~ 56	-OCH ₃

Predicted IR Data (KBr Pellet)

The infrared spectrum of **4-Methoxy-2(1H)-pyridinone** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretch (aromatic)
~ 2950 - 2850	Medium	C-H stretch (aliphatic, -OCH ₃)
~ 1650 - 1630	Strong	C=O stretch (amide I)
~ 1600 - 1580	Medium	C=C stretch (ring)
~ 1250 - 1200	Strong	C-O-C stretch (asymmetric)
~ 1050 - 1000	Medium	C-O-C stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for pyridinone-class compounds and can be adapted for **4-Methoxy-2(1H)-pyridinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the homogenous mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

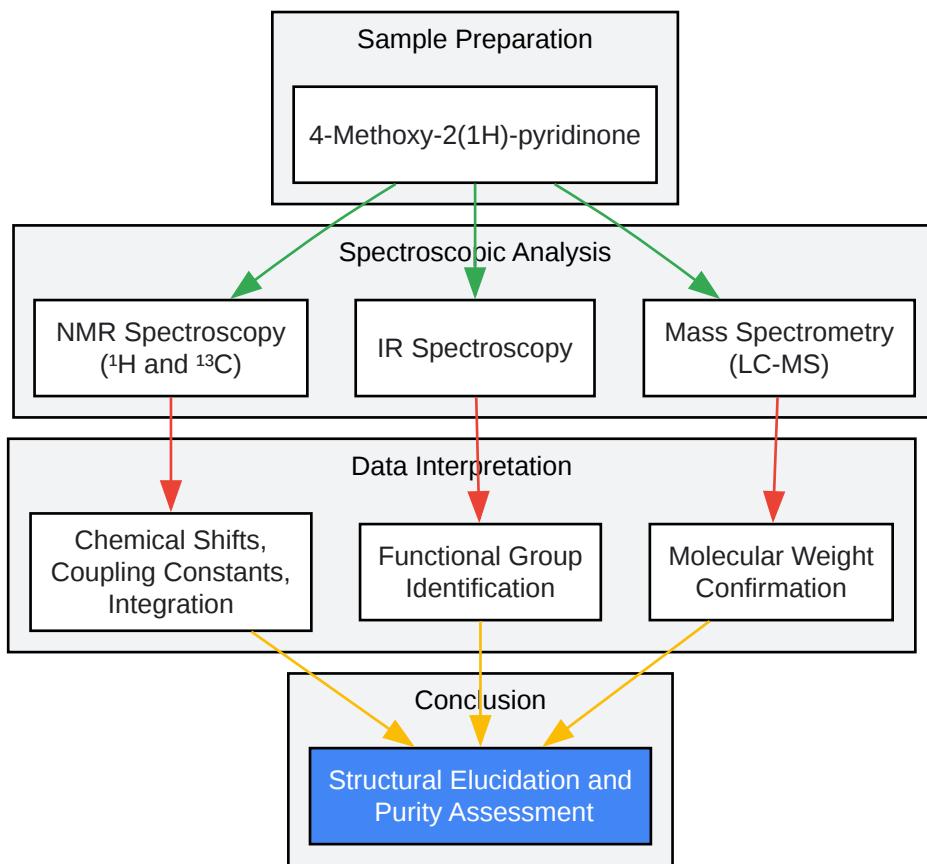
- Spectral Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Chromatographic Separation (Optional but Recommended):
 - Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.
 - Use a gradient elution with solvents like water and acetonitrile, often with a small amount of formic acid to aid ionization.
- Mass Spectrometric Analysis:
 - Introduce the eluent from the LC into the ESI source.
 - Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve optimal signal intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxy-2(1H)-pyridinone**.



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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References

- 1. ucl.ac.uk [ucl.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-2(1H)-pyridinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b372789#spectroscopic-data-of-4-methoxy-2-1h-pyridinone-nmr-ir-ms>

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